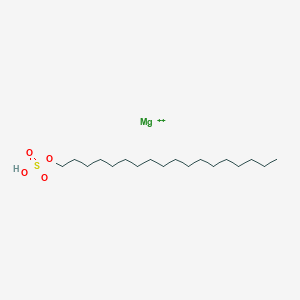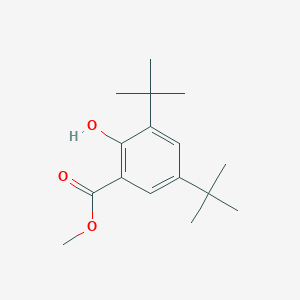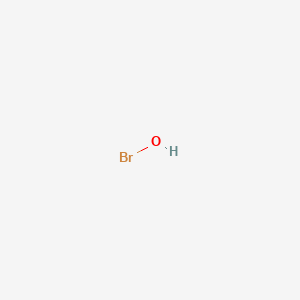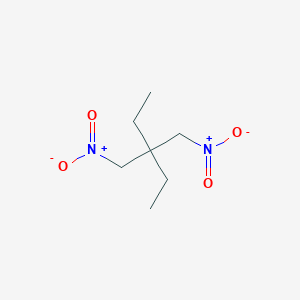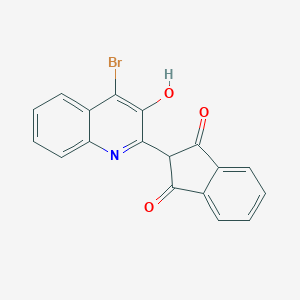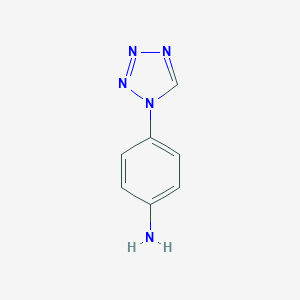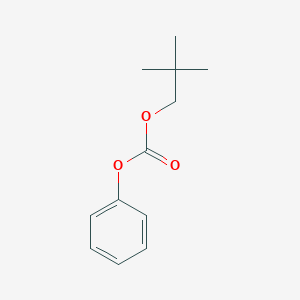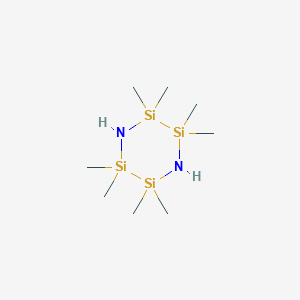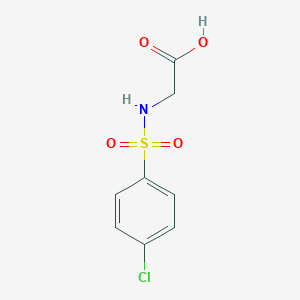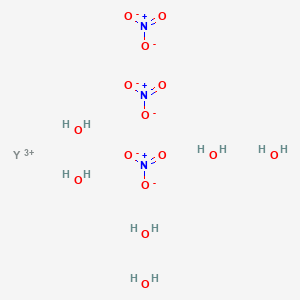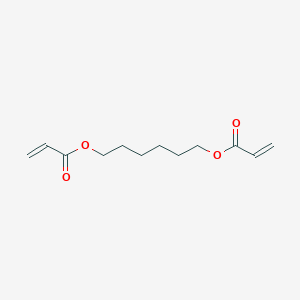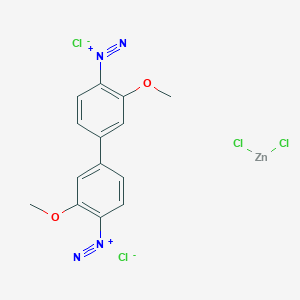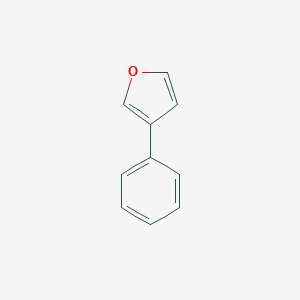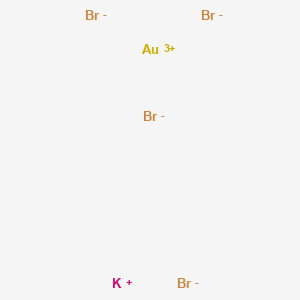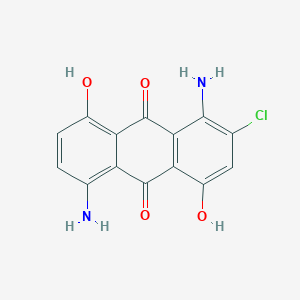
9,10-Anthracenedione, 1,5-diaminochloro-4,8-dihydroxy-
Übersicht
Beschreibung
Synthesis Analysis
Research on the synthesis of derivatives of 9,10-Anthracenedione shows a range of methodologies aimed at modifying its structure to explore its chemical behavior and potential applications. For example, Zheng (2005) detailed the synthesis of dihydroxy-9,10-dihydroanthracene from 1,8-dihydroxy-9,10-anthraquinone through methylation, reduction, and demethylation processes, highlighting the compound's role as an intermediate in the production of organic opto-electronic materials (Shi-jun Zheng, 2005).
Molecular Structure Analysis
The molecular structure of anthracenedione derivatives is a significant area of research, offering insights into the relationship between structure and function. For instance, the crystal structure analysis of certain anthracenedione compounds reveals complex molecular arrangements contributing to their chemical properties and reactivity (Yaodong Huang et al., 2002).
Wissenschaftliche Forschungsanwendungen
Marine-Derived Fungi Derivatives
Anthraquinones and their derivatives, including structures similar to 9,10-Anthracenedione, have been identified in marine-derived filamentous fungi. These compounds are noted for their structural diversity and biological activities, attracting attention from industries such as pharmaceuticals, clothes dyeing, and food colorants. Their effects on human health are under investigation, suggesting potential roles or effects that are strongly discussed among scientists. Marine microorganisms appear as promising resources for identifying new therapeutic drug candidates or daily additives, highlighting the importance of anthraquinoid compounds in various applications (Fouillaud et al., 2016).
Treatment of Multiple Sclerosis
Research has explored anthracenedione agents, including derivatives structurally related to 9,10-Anthracenedione, for treating multiple sclerosis (MS). These studies have aimed to develop more efficacious drugs with fewer adverse effects, highlighting the need for effective MS treatment. Chromophore modification of anthracenedione agents has yielded a novel class of DNA binding agents with potential for reduced cardiotoxicity, suggesting the significance of such compounds in medical applications (Koffman et al., 2016).
Chemical Carcinogenesis
Studies have also examined the role of compounds structurally related to 9,10-Anthracenedione in experimental carcinogenesis, particularly in the oral cavity and submandibular salivary glands. The effects of related compounds on experimental carcinogenesis have shown varying results, from enhancing tumor induction to having no significant effect, indicating the complex interactions of such compounds with biological systems (Sabes et al., 1963).
Anthracene Derivatives Applications
Anthracene derivatives, including those related to 9,10-Anthracenedione, play a prominent role in various fields, such as material chemistry and medicinal applications. These compounds have been used in optical, electronic, and magnetic switches, as well as in probing DNA cleavage. In the medicinal field, they act as anti-cancerous drugs, highlighting the broad applicability of anthracene skeletal compounds in scientific research and potential therapeutic interventions (Somashekar Mn & Chetana Pr, 2016).
Safety And Hazards
While specific safety and hazard information for “9,10-Anthracenedione, 1,5-diaminochloro-4,8-dihydroxy-” is not available, it is generally recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling similar chemical compounds. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is advised .
Eigenschaften
IUPAC Name |
1,5-diamino-2-chloro-4,8-dihydroxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O4/c15-4-3-7(19)10-11(12(4)17)14(21)9-6(18)2-1-5(16)8(9)13(10)20/h1-3,18-19H,16-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRMWLMEYFPGAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1N)C(=O)C3=C(C2=O)C(=C(C=C3O)Cl)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065270 | |
| Record name | 9,10-Anthracenedione, 1,5-diaminochloro-4,8-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Anthracenedione, 1,5-diaminochloro-4,8-dihydroxy- | |
CAS RN |
12217-79-7 | |
| Record name | 9,10-Anthracenedione, 1,5-diaminochloro-4,8-dihydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012217797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Anthracenedione, 1,5-diaminochloro-4,8-dihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenedione, 1,5-diaminochloro-4,8-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-diaminochloro-4,8-dihydroxyanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.171 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



